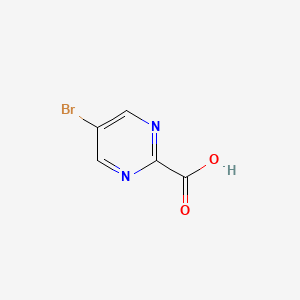

5-Bromopyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPTXUYKEDPXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586108 | |

| Record name | 5-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37131-87-6 | |

| Record name | 5-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-2-carboxylic Acid

Introduction

5-Bromopyrimidine-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its rigid pyrimidine core, substituted with a bromine atom and a carboxylic acid, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety provides a key site for amide bond formation, esterification, or other modifications crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offering detailed, field-proven protocols and a comparative analysis to inform your synthetic strategy.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular pathway will often depend on the availability and cost of starting materials, scalability, and the desired purity of the final product. The most prominent and scientifically sound strategies are:

-

Hydrolysis of 5-bromo-2-cyanopyrimidine: A direct and often high-yielding approach.

-

Two-step Synthesis from 2-amino-5-bromopyrimidine: A classic route involving a Sandmeyer reaction followed by hydrolysis.

-

Oxidation of 5-bromo-2-methylpyrimidine: A straightforward method for converting a methyl group to a carboxylic acid.

-

Carboxylation of a Grignard Reagent: Utilizing a Grignard reaction with carbon dioxide to introduce the carboxylic acid functionality.

-

Palladium-Catalyzed Carbonylation: A modern and efficient method employing a palladium catalyst and carbon monoxide.

The following diagram provides a high-level overview of these divergent synthetic strategies.

Caption: Divergent synthetic routes to this compound.

Pathway 1: Hydrolysis of 5-bromo-2-cyanopyrimidine

This is arguably the most direct route to the target molecule. The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions.[1] For pyrimidine systems, basic hydrolysis is often preferred to avoid potential degradation of the heterocyclic ring under harsh acidic conditions.

Mechanism: The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Acidification in the final workup step yields the desired carboxylic acid.

Caption: Mechanism of nitrile hydrolysis to a carboxylic acid.

Experimental Protocol: Basic Hydrolysis

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-cyanopyrimidine | 183.99 | 10.0 g | 0.054 |

| Sodium Hydroxide | 40.00 | 6.5 g | 0.163 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

| Diethyl ether | 74.12 | For extraction | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-cyanopyrimidine (10.0 g, 0.054 mol) and a solution of sodium hydroxide (6.5 g, 0.163 mol) in water (100 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing with cold water.

-

Dry the solid under vacuum to afford this compound.

Trustworthiness: The progress of the reaction should be monitored by TLC, and the final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pathway 2: From 2-amino-5-bromopyrimidine via Sandmeyer Reaction

This classic two-step approach is a robust method for introducing a carboxylic acid group in place of an amino group on an aromatic ring.[2][3] The first step is the diazotization of 2-amino-5-bromopyrimidine, followed by a copper(I) cyanide-catalyzed Sandmeyer reaction to yield the corresponding nitrile.[4][5] The nitrile is then hydrolyzed as described in Pathway 1.

Mechanism: The diazotization step involves the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the Sandmeyer reaction, the diazonium group is replaced by a cyano group through a radical-nucleophilic aromatic substitution mechanism, with copper(I) acting as a catalyst.[2]

Caption: Synthetic workflow from 2-amino-5-bromopyrimidine.

Experimental Protocol: Sandmeyer and Hydrolysis

Part A: Diazotization and Cyanation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-bromopyrimidine | 173.99 | 10.0 g | 0.057 |

| Concentrated HCl | 36.46 | 25 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Nitrite | 69.00 | 4.4 g | 0.064 |

| Copper(I) Cyanide | 89.56 | 6.2 g | 0.069 |

| Sodium Cyanide | 49.01 | 3.4 g | 0.069 |

Procedure:

-

In a 500 mL three-necked flask, dissolve 2-amino-5-bromopyrimidine (10.0 g, 0.057 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL) with stirring. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (4.4 g, 0.064 mol) in water (25 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate flask, prepare a solution of copper(I) cyanide (6.2 g, 0.069 mol) and sodium cyanide (3.4 g, 0.069 mol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 5-bromo-2-cyanopyrimidine, which can be purified by column chromatography or used directly in the next step.

Part B: Hydrolysis

Follow the hydrolysis protocol described in Pathway 1.

Pathway 3: Oxidation of 5-bromo-2-methylpyrimidine

The oxidation of a methyl group on a heterocyclic ring to a carboxylic acid is a common transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO₄).[6][7] This method is advantageous if 5-bromo-2-methylpyrimidine is a readily available starting material.[8]

Mechanism: The oxidation of the benzylic-like methyl group is believed to proceed through a free-radical mechanism, where a hydrogen atom is abstracted from the methyl group by the permanganate, followed by further oxidation steps. The reaction is typically carried out in a basic or neutral aqueous solution.

Experimental Protocol: KMnO₄ Oxidation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-methylpyrimidine | 172.00 | 10.0 g | 0.058 |

| Potassium Permanganate | 158.03 | 27.7 g | 0.175 |

| Water | 18.02 | 500 mL | - |

| Sodium Hydroxide | 40.00 | 2.3 g | 0.058 |

| Sodium Bisulfite | 104.06 | As needed | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

Suspend 5-bromo-2-methylpyrimidine (10.0 g, 0.058 mol) in a solution of sodium hydroxide (2.3 g, 0.058 mol) in water (250 mL) in a 1 L flask.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

In a separate beaker, dissolve potassium permanganate (27.7 g, 0.175 mol) in water (250 mL) with warming.

-

Add the hot potassium permanganate solution portion-wise to the stirred pyrimidine suspension over 1-2 hours, maintaining the reaction temperature at 80-90 °C. A brown precipitate of manganese dioxide will form.

-

After the addition is complete, continue heating for another 2-3 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.

-

If the filtrate is still purple, add a small amount of sodium bisulfite until the color is discharged.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl to pH 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Pathway 4: Grignard Reaction and Carboxylation

This pathway involves the formation of a Grignard reagent from a suitable bromopyrimidine derivative, followed by quenching with carbon dioxide (dry ice).[9][10][11][12] A potential starting material is 2,5-dibromopyrimidine, where the more reactive bromine at the 2-position can selectively form the Grignard reagent.

Mechanism: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the carboxylic acid.

Conceptual Protocol: Grignard Carboxylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-dibromopyrimidine | 237.89 | 10.0 g | 0.042 |

| Magnesium turnings | 24.31 | 1.1 g | 0.046 |

| Anhydrous THF | - | 100 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Dry Ice (solid CO₂) | 44.01 | Excess | - |

| 1 M HCl | - | For workup | - |

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 g, 0.046 mol) and a crystal of iodine.

-

Add a small portion of a solution of 2,5-dibromopyrimidine (10.0 g, 0.042 mol) in anhydrous THF (100 mL) to the magnesium.

-

Initiate the reaction by gentle heating if necessary. Once initiated, add the remainder of the 2,5-dibromopyrimidine solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture and pour it onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Pathway 5: Palladium-Catalyzed Carbonylation

This modern synthetic method offers an efficient way to introduce a carboxylic acid group using carbon monoxide and a palladium catalyst.[13][14][15][16][17][18] A suitable starting material would be a 2-halo-5-bromopyrimidine, such as 2-chloro- or 2-iodo-5-bromopyrimidine.

Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. This intermediate then undergoes reaction with a nucleophile (e.g., water or an alcohol) to generate the carboxylic acid or ester and regenerate the Pd(0) catalyst.

Conceptual Protocol: Palladium-Catalyzed Carbonylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-5-bromopyrimidine | 193.44 | 10.0 g | 0.052 |

| Palladium(II) acetate | 224.50 | 0.12 g | 0.00052 |

| Xantphos | 578.68 | 0.30 g | 0.00052 |

| Triethylamine | 101.19 | 14.5 mL | 0.104 |

| Water | 18.02 | 1.9 mL | 0.104 |

| DMF | - | 100 mL | - |

| Carbon Monoxide | 28.01 | Balloon pressure | - |

Procedure:

-

To a Schlenk flask, add 2-chloro-5-bromopyrimidine (10.0 g, 0.052 mol), palladium(II) acetate (0.12 g, 1 mol%), Xantphos (0.30 g, 1 mol%), and DMF (100 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add triethylamine (14.5 mL, 0.104 mol) and water (1.9 mL, 0.104 mol).

-

Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process three times.

-

Heat the reaction mixture to 100-120 °C under a CO atmosphere (balloon pressure) and stir for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and acidify with HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages |

| 1. Hydrolysis | 5-bromo-2-cyanopyrimidine | Direct, high-yielding, simple procedure. | Starting material may be expensive. |

| 2. Sandmeyer | 2-amino-5-bromopyrimidine | Reliable, uses common reagents, versatile. | Two-step process, use of toxic cyanides. |

| 3. Oxidation | 5-bromo-2-methylpyrimidine | Straightforward, uses inexpensive oxidizing agents. | Can be difficult to control, potential for over-oxidation, large amounts of waste (MnO₂). |

| 4. Grignard | 2,5-dibromopyrimidine | Classic C-C bond formation, good for small scale. | Requires strictly anhydrous conditions, potential for side reactions. |

| 5. Carbonylation | 2-halo-5-bromopyrimidine | High efficiency, good functional group tolerance. | Requires specialized equipment (CO gas), expensive catalyst and ligands. |

Conclusion

The synthesis of this compound can be successfully achieved through several viable pathways. The choice of the optimal route depends on a careful consideration of factors such as the cost and availability of starting materials, the scale of the synthesis, and the available laboratory equipment. For straightforward, high-yield synthesis, the hydrolysis of 5-bromo-2-cyanopyrimidine is often the preferred method. The Sandmeyer reaction from 2-amino-5-bromopyrimidine provides a classic and reliable alternative. The oxidation and Grignard routes offer valuable options when the respective precursors are readily accessible. Finally, palladium-catalyzed carbonylation represents a modern and highly efficient, albeit more resource-intensive, approach. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis of this important chemical intermediate.

References

-

Organic Syntheses. (n.d.). PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- Stolle, A., Szuppa, T., & Ondruschka, B. (2011). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.

- Malik, A. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1777-1805.

- Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

-

University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

- Chieffi, A., & Gabriele, B. (2018).

- Mukherjee, D., et al. (2019). Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes. RSC Advances, 9(39), 22227-22231.

- Stolle, A., et al. (2022).

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Park, J., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. The Journal of Organic Chemistry, 85(7), 4746-4753.

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

- Organic Chemistry Lab. (2020, October 30).

-

Chemistry LibreTexts. (2019). 10.6.2. Strong Oxidizing Agents. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

Oriprobe. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Retrieved from [Link]

-

ResearchGate. (2007). Palladium-Catalyzed Carbonylation of 2-Haloselenophenes: Synthesis of Selenophene-2-carboxamides, Selenophene-2,5-dicarboxamides and N,N′-Bridged Selenophene-2-carboxamides. Retrieved from [Link]

- Google Patents. (n.d.). US20230167050A1 - Preparation of aromatic carboxyamides by palladium-catalyzed carbonylation reaction.

Sources

- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. swb.skku.edu [swb.skku.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]

- 17. researchgate.net [researchgate.net]

- 18. US20230167050A1 - Preparation of aromatic carboxyamides by palladium-catalyzed carbonylation reaction - Google Patents [patents.google.com]

physicochemical properties of 5-Bromopyrimidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyrimidine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No: 37131-87-6) is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1] Its utility as a synthetic intermediate stems directly from its distinct physicochemical properties, which govern its reactivity, solubility, and ultimately, its suitability for incorporation into complex, biologically active molecules.[2][3] This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both established data and detailed, field-proven experimental protocols for their validation. The methodologies described herein are designed to serve as self-validating systems, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.

Chemical Identity and Molecular Structure

This compound is a derivative of pyrimidine, a diazine heterocyclic ring. The structure is characterized by a bromine atom at the C5 position and a carboxylic acid group at the C2 position. This specific arrangement of electron-withdrawing groups (the pyrimidine ring, bromine, and carboxylic acid) significantly influences the molecule's electronic distribution, acidity, and reactivity.

The presence of the bromine atom provides a key handle for synthetic modification, particularly through transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid group offers a site for amide bond formation, esterification, or salt formation to modulate properties like solubility.[4]

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| CAS Number | 37131-87-6 | [1][5][6] |

| Molecular Formula | C₅H₃BrN₂O₂ | [5][7] |

| Molecular Weight | 202.99 g/mol | [5][6][7] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 193-198 °C | [5][6] |

| Boiling Point | 419.7 ± 37.0 °C (Predicted) | [6][8] |

| Density | ~1.94 g/cm³ | [5][8] |

| pKa | 2.85 ± 0.10 (Predicted) | [6] |

| Water Solubility | Slightly soluble / Sparingly soluble | [1][2][5][6] |

Solubility Profile

Significance in Drug Development: Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[9][10] Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in insufficient therapeutic exposure.[11] For a synthetic intermediate like this compound, its solubility in various organic solvents dictates the choice of reaction conditions, while its aqueous solubility is a foundational property for any resulting active pharmaceutical ingredient (API).

The compound is described as slightly or sparingly soluble in water.[1][2][5] This limited aqueous solubility is expected given the predominantly nonpolar aromatic ring system, though the carboxylic acid group provides some capacity for hydrogen bonding with water.[4] Solubility is pH-dependent; in basic media where the carboxylic acid is deprotonated to the carboxylate, a significant increase in aqueous solubility is anticipated.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[12]

Causality: The objective is to allow the system to reach a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.[13] Shaking for an extended period (24-48 hours) ensures this equilibrium is reached.

-

Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration, typically 24 to 48 hours.[12]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Acidity and pKa

Significance in Drug Development: The acid dissociation constant (pKa) is a measure of a molecule's acidity. It dictates the ionization state of a compound at a given pH.[14] For an API, the pKa value is paramount as it influences solubility, absorption, distribution, and receptor binding. A compound with a predicted pKa of 2.85 will be predominantly ionized (negatively charged) at physiological pH (~7.4), which typically enhances aqueous solubility but may decrease membrane permeability.[4][6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes upon the addition of a titrant.[15]

Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration—where half of the acid has been neutralized to its conjugate base—the pH of the solution is equal to the pKa of the acid.[16]

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16] Use a temperature-controlled reaction vessel equipped with a magnetic stirrer and a micro-burette for precise titrant delivery.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in carbonate-free water to a known concentration (e.g., 1-10 mM). To ensure solubility, a small amount of a co-solvent may be used, but the pKa must then be corrected back to a fully aqueous environment.[15]

-

Titration: Purge the solution with nitrogen to remove dissolved CO₂.[16] Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first or second derivative of the curve; the peak of the first derivative corresponds to the equivalence point.[14]

Thermal Properties: Melting Point

Significance in Drug Development: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting range typically indicates high purity. For pharmaceutical development, the melting point influences formulation strategies (e.g., hot-melt extrusion) and the physical stability of the solid form.

The reported melting point for this compound is in the range of 193-198 °C, indicating it is a thermally stable solid at room temperature.[5][6]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is a highly precise method for determining melting points and other thermal transitions.[18][19]

Causality: During melting, a crystalline solid undergoes a phase transition to a liquid, which is an endothermic process. The sample must absorb energy (the heat of fusion) to melt. DSC detects this heat absorption as a peak in the heat flow curve, with the peak onset or maximum corresponding to the melting temperature.[20][21]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a small aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled temperature program. A typical program involves an initial equilibration step, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature well above the expected melting point.

-

Data Acquisition: The instrument records the differential heat flow into the sample versus the reference as a function of temperature.

-

Data Analysis: The melting point (Tm) is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a very broad singlet for the acidic proton of the carboxylic acid group, typically far downfield (>10 ppm).[3] This signal will disappear upon exchange with D₂O. The two protons on the pyrimidine ring will appear as distinct signals, with their chemical shifts and coupling patterns providing definitive structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal, while the carbon attached to the bromine atom will also be significantly shifted.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule. A key feature for this compound is the isotopic pattern of bromine. Due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

Experimental and Drug Development Workflow

The following diagrams illustrate the logical workflow for characterizing a synthetic intermediate and the relationship between its physicochemical properties and its progression in drug development.

Caption: Experimental workflow for physicochemical characterization.

Caption: Relationship between core properties and drug development.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][6] It should be kept away from strong oxidizing agents to prevent degradation.[1]

Conclusion

The —namely its moderate solubility, distinct acidity, and high melting point—define its profile as a stable, versatile synthetic intermediate. A thorough understanding and accurate experimental determination of these characteristics, using robust protocols as detailed in this guide, are essential first steps in the successful design and development of novel pharmaceutical and agrochemical agents.

References

-

Thermo Scientific Chemicals. (n.d.). This compound, 98%. Fishersci.com.

-

Chem-Impex. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate. Chemimpex.com.

-

AK Scientific, Inc. (n.d.). This compound. Aksci.com.

-

Guidechem. (n.d.). This compound. Guidechem.com.

-

ChemicalBook. (n.d.). This compound. Chemicalbook.com.

-

Benchchem. (n.d.). This compound. Benchchem.com.

-

Smolecule. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.com.

-

CureFFI.org. (2016). Differential scanning calorimetry. Cureffi.org.

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.

-

Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube.

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Datapointlabs.com.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.com.

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Netzsch-thermal-analysis.com.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate. Lookchem.com.

-

ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Researchgate.net.

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semanticscholar.org.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lucris.lu.se.

-

PubMed. (2017). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. National Center for Biotechnology Information.

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Sgs-institut-fresenius.de.

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Americanpharmaceuticalreview.com.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Innopharmchem.com.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative-bioarray.com.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Ecetoc.org.

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central.

-

Chemical Safety. (n.d.). This compound SDS. Chemicalsafety.com.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. 37131-87-6 this compound AKSci W5818 [aksci.com]

- 6. This compound CAS#: 37131-87-6 [m.chemicalbook.com]

- 7. This compound | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. rheolution.com [rheolution.com]

- 10. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 18. Differential scanning calorimetry [cureffi.org]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. youtube.com [youtube.com]

- 21. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

An In-Depth Technical Guide to 5-Bromopyrimidine-2-carboxylic acid: A Cornerstone Intermediate in Modern Drug Discovery

For the forward-thinking researcher, scientist, and drug development professional, the selection of molecular scaffolds and intermediates is a critical decision that dictates the trajectory of a research program. Among the vast landscape of heterocyclic chemistry, 5-Bromopyrimidine-2-carboxylic acid (CAS Number: 37131-87-6) has emerged as a pivotal building block, prized for its versatile reactivity and its integral role in the synthesis of a new generation of therapeutics. This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, empowering you to leverage its full potential in your research and development endeavors.

Introduction: The Strategic Value of a Dually Functionalized Pyrimidine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1][2][3] this compound capitalizes on this heritage by presenting two distinct and strategically important functional groups: a bromine atom at the 5-position and a carboxylic acid at the 2-position. This unique arrangement offers a powerful platform for molecular diversification.

The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[2] This C-C bond-forming capability is fundamental to exploring structure-activity relationships (SAR) and fine-tuning the pharmacokinetic properties of drug candidates.

Simultaneously, the carboxylic acid at the 2-position provides a reactive site for amidation, esterification, or the formation of other acid derivatives. This functionality is crucial for creating amide linkages, which are prevalent in biologically active molecules, and for introducing groups that can modulate solubility, cell permeability, and target engagement. The ability to perform orthogonal chemistry on these two sites makes this compound an invaluable tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in synthesis and for the unambiguous identification of its derivatives.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 37131-87-6 | [4] |

| Molecular Formula | C₅H₃BrN₂O₂ | [4] |

| Molecular Weight | 202.99 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 193-198 °C | |

| Solubility | Slightly soluble in water | [5] |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. | [5] |

Spectroscopic Characterization: A Validating Signature

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The expected data provides a reliable fingerprint for quality control and reaction monitoring.

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be simple and highly informative. The two protons on the pyrimidine ring are expected to appear as a singlet, or two closely spaced doublets, in the aromatic region. The carboxylic acid proton will present as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which will disappear upon a D₂O exchange.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic chemical shift.

-

Mass Spectrometry: Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion in the mass spectrum will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[6] This isotopic signature is a definitive indicator of a monobrominated compound. In negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ is often the most abundant ion observed.[6]

Parameter Expected Value [M]⁺ (for ⁷⁹Br) ~201.94 [M+2]⁺ (for ⁸¹Br) ~203.94 Isotope Ratio ([M]⁺:[M+2]⁺) ~1:1 [M-H]⁻ (ESI-) ~200.93

The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45).[7]

Synthesis of this compound: Strategic Pathways

The synthesis of this compound can be approached through several reliable routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity profile. Two of the most common and logical approaches are detailed below.

Pathway 1: Hydrolysis of 5-Bromopyrimidine-2-carbonitrile

This two-step approach is often favored due to the commercial availability of the nitrile precursor. The underlying principle is the conversion of a stable nitrile group into a carboxylic acid through hydrolysis, a fundamental transformation in organic synthesis.

Workflow for Synthesis via Nitrile Hydrolysis

Caption: Synthesis of the title compound via nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 5-Bromopyrimidine-2-carbonitrile

-

Rationale: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[8] The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid. Heating under reflux ensures the reaction goes to completion.

-

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromopyrimidine-2-carbonitrile (1.0 eq.).

-

Add a solution of aqueous hydrochloric acid (e.g., 6 M HCl) in sufficient volume to fully suspend the starting material.

-

Heat the mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any remaining acid and inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

Pathway 2: Direct Bromination of Pyrimidine-2-carboxylic acid

This approach is more direct if the corresponding pyrimidine-2-carboxylic acid is readily available. The key to this synthesis is the regioselective bromination at the 5-position of the pyrimidine ring.

-

Rationale for Reagent Choice: The pyrimidine ring is an electron-deficient system, making electrophilic aromatic substitution challenging.[9] The 5-position is the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it provides a low, steady concentration of bromine, which helps to avoid over-bromination and other side reactions that can occur with liquid bromine.[10] The reaction is often initiated by a radical initiator or under photochemical conditions.

Mechanism of NBS Bromination

Caption: Simplified radical mechanism for NBS bromination.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

-

Step-by-Step Procedure:

-

In a reaction vessel suitable for photochemical reactions or equipped for heating, dissolve Pyrimidine-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Add N-Bromosuccinimide (1.0-1.2 eq.) to the solution.

-

Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Heat the mixture to reflux or irradiate at room temperature, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to afford pure this compound.

-

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound is most evident in its application as a versatile intermediate for the construction of complex bioactive molecules. Its two distinct functional groups allow for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.

-

Chemoselectivity: In polyhalogenated pyrimidines, the reactivity towards oxidative addition to palladium generally follows the trend I > Br > Cl.[11] This inherent reactivity difference allows for the selective functionalization of the C-Br bond in the presence of other, less reactive halogens. For this compound, the C-Br bond is the primary site for cross-coupling under standard Suzuki conditions.

Generalized Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol provides a general framework for the coupling of an arylboronic acid to the 5-position of the pyrimidine ring. The choice of catalyst, ligand, base, and solvent system is critical and may require optimization for specific substrates.

-

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 5-arylpyrimidine-2-carboxylic acid derivative.

-

Amidation Reactions

The carboxylic acid group is readily converted to an amide, a key functional group in a vast number of pharmaceuticals. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid towards nucleophilic attack by an amine.

-

Choice of Coupling Reagents: A wide array of coupling reagents is available, with common choices including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/guanidinium salts such as HATU. The choice depends on the reactivity of the amine and the need to suppress side reactions, particularly racemization when coupling amino acids.

Generalized Amidation Workflow

Caption: Workflow for amide bond formation.

Experimental Protocol: Amidation using EDC/HOBt

-

Rationale: The EDC/HOBt system is a widely used and effective method for amide bond formation.[5][12] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine to form the desired amide.

-

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq.) to the mixture and stir for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine is used as a salt.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Applications in Antiviral and Anticancer Drug Synthesis

The pyrimidine scaffold is a cornerstone in the development of antiviral and anticancer agents.[1][3][13][14] this compound serves as a key starting material for the synthesis of complex nucleoside analogs and other heterocyclic systems that have shown promise in these therapeutic areas. The ability to introduce diverse substituents at the 5-position via cross-coupling, and to modify the 2-position, allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity and selectivity. For example, pyrimidine derivatives are known to target various protein kinases, which are often dysregulated in cancer.[2] In virology, pyrimidine analogs can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.[15]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation and accumulation.[18]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material can often be disposed of by incineration at a licensed chemical destruction facility. Do not discharge into sewer systems.[17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its dually functionalized nature provides a robust and flexible platform for the synthesis of diverse and complex molecular libraries. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is key to unlocking its full potential. As the demand for novel therapeutics continues to grow, the importance of versatile and powerful building blocks like this compound in the drug discovery and development pipeline will only increase.

References

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. Available at: [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health. Available at: [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Available at: [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. Available at: [Link]

-

Anticancer drugs based on pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2019). National Institutes of Health. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. Available at: [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Royal Society of Chemistry. Available at: [Link]

-

N-Bromosuccinimide. Wikipedia. Available at: [Link]

-

N-Bromosuccinimide. (2019). Available at: [Link]

-

ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). National Institutes of Health. Available at: [Link]

- Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.

-

QV-3073 p.1 - Safety Data Sheet. Available at: [Link]

-

Mass Spectrometry - Examples. University of Arizona. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). National Institutes of Health. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

5-Bromopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021). YouTube. Available at: [Link]

- Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.

- Catalyst and method for amide formation. Google Patents.

-

An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

5-Bromopyrimidine-2-carbonitrile. PubChem. Available at: [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 37131-87-6|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. chemicalbook.com [chemicalbook.com]

- 18. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Unambiguous Structure Elucidation of 5-Bromopyrimidine-2-carboxylic Acid: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive framework for the definitive structure elucidation of 5-Bromopyrimidine-2-carboxylic acid (C₅H₃BrN₂O₂), a pivotal building block in medicinal and agrochemical research.[1][2][3] Moving beyond a mere recitation of analytical techniques, this document delves into the strategic application and interpretation of spectroscopic and crystallographic data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to not only confirm the identity of the target molecule but also to confidently assess its purity and structural integrity. The methodologies detailed herein are grounded in established analytical principles, ensuring a self-validating and robust approach to molecular characterization.

Foundational Understanding: The 'Why' Behind the Workflow

The structural confirmation of a synthetic intermediate like this compound is a critical checkpoint in any research and development pipeline.[4] The arrangement of the bromine atom, the carboxylic acid moiety, and the nitrogen atoms within the pyrimidine ring dictates the molecule's reactivity and its suitability for subsequent synthetic transformations.[5] An erroneous structural assignment can lead to the synthesis of incorrect target molecules, wasting significant time and resources. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for ensuring scientific rigor.

The logical workflow for the structure elucidation of this compound, as with many small organic molecules, follows a path from establishing the molecular formula and key functional groups to pinpointing the precise connectivity and spatial arrangement of all atoms.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for unambiguously determining the molecular formula.[5] For this compound, the expected molecular formula is C₅H₃BrN₂O₂.

A key diagnostic feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will manifest as a pair of peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, separated by two mass units.[5] This distinctive signature provides immediate and compelling evidence for the presence of a single bromine atom in the molecule.

| Parameter | Expected Value |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | ~202.99 g/mol [5][6] |

| Monoisotopic Mass | 201.9378 u |

| Isotopic Signature | [M]⁺ and [M+2]⁺ peaks in a ~1:1 ratio |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

-

Ionization: Electrospray ionization (ESI) is a common and effective method for this polar carboxylic acid.[5] Both positive and negative ion modes should be assessed.

-

Data Acquisition: Acquire the full scan mass spectrum over a range that includes the expected molecular ion peaks (e.g., m/z 100-400).

-

Data Analysis: Compare the experimentally determined accurate mass to the theoretical mass calculated for C₅H₃BrN₂O₂. The mass error should be within 5 ppm. Verify the presence and relative intensity of the [M]⁺ and [M+2]⁺ isotopic peaks.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For this compound, the IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the pyrimidine ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad[5][8] |

| C=O Stretch (Conjugated) | 1680 - 1710 | Strong, Sharp[5] |

| C=C, C=N Ring Stretches | 1400 - 1600 | Medium to Strong[5][7] |

| C-O Stretch | 1210 - 1320 | Medium[5] |

| O-H Bend (out-of-plane) | ~900 | Broad[5] |

| C-Br Stretch | 500 - 700 | Weak to Medium |

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[8][9] The position of the C=O stretch, slightly lowered from a typical carboxylic acid, indicates conjugation with the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to air dry.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] Both ¹H and ¹³C NMR are essential for a complete assignment.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Solubility of 5-Bromopyrimidine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-Bromopyrimidine-2-carboxylic acid. Given its role as a crucial building block in the synthesis of bioactive molecules, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development.[1][2]

Theoretical Foundation: Predicting Solubility Behavior

Before undertaking experimental work, a theoretical analysis of the molecule's physicochemical properties provides a rational basis for solvent selection.

1.1. Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. These values, sourced from chemical databases and predictive models, guide our understanding of its expected behavior.

| Property | Value / Prediction | Source | Implication for Solubility |

| Molecular Formula | C₅H₃BrN₂O₂ | [3] | Indicates a relatively small molecule with heteroatoms (N, O, Br) that can participate in polar interactions. |

| Molecular Weight | 202.99 g/mol | [1][3] | Moderate molecular weight, typical for small molecule intermediates. |

| Appearance | White to off-white solid | [1][4] | Suggests a crystalline structure, the energy of which must be overcome for dissolution. |

| Predicted pKa | 2.85 ± 0.10 | [4] | The carboxylic acid group is acidic. The molecule will be ionized (anionic) at pH > pKa and neutral at pH < pKa. This is critical for solubility in protic or buffered media but less so in aprotic organic solvents. |

| Predicted XLogP3-AA | 0.8 | [1][3] | A low octanol-water partition coefficient suggests a preference for polar environments over non-polar ones. |

| Topological Polar Surface Area (TPSA) | 63.1 Ų | [1][3] | The TPSA value indicates the molecule has significant polar character, suggesting better solubility in polar solvents. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | [3] | Can donate a hydrogen bond, favoring interaction with hydrogen bond-accepting solvents (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 carboxylic O) | [1][3] | Can accept hydrogen bonds, favoring interaction with hydrogen bond-donating solvents (e.g., alcohols). |

1.2. Rationale for Solvent Selection

The properties above suggest that this compound is a polar molecule. Therefore, solubility is expected to be higher in polar organic solvents and lower in non-polar solvents. A logical approach to experimental screening involves selecting a diverse panel of solvents representing different classes:

-

Polar Aprotic Solvents: (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)). These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the molecule's hydrogen bond donor and polar nature, high solubility is anticipated, particularly in DMSO and DMF.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These solvents can both donate and accept hydrogen bonds. Good solubility is expected due to the potential for strong interactions with the carboxylic acid and pyrimidine nitrogens.

-

Non-Polar Solvents: (e.g., Toluene, Hexanes, Dichloromethane (DCM)). These solvents interact primarily through weaker van der Waals forces. Due to the high polarity of the solute, very low solubility is predicted in these solvents. DCM, being slightly polar, may show marginal solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining solubility is the equilibrium or thermodynamic shake-flask method.[5][6][7] This technique measures the concentration of a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.[5][8] This is the gold-standard approach for generating accurate data for formulation and process development.[6][9]

The overall workflow for determining solubility is depicted below.

Caption: Experimental workflow for thermodynamic solubility determination.

2.1. Detailed Shake-Flask Protocol

This protocol is the cornerstone of accurate solubility measurement and is designed to be self-validating through the confirmation of equilibrium.

Materials:

-

This compound (solid, crystalline)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes and analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 5 mg) into a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment.[6]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermomixer set to a constant temperature (e.g., 25°C) and agitation (e.g., 700 rpm). Allow the slurry to equilibrate for at least 24 hours.[5][9] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be consistent.[6]

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification: Prepare an appropriate dilution of the filtered, saturated solution into the mobile phase used for HPLC analysis. Quantify the concentration against a pre-prepared calibration curve.

2.2. HPLC Quantification Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound.[8][10] A reverse-phase method is typically suitable for a polar molecule like this.[11][12]

| HPLC Parameter | Recommended Condition | Rationale |

| Column | C18, 2.6-5 µm, e.g., 4.6 x 150 mm | Standard for reverse-phase separation of small molecules.[12][13] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier to ensure the carboxylic acid is protonated and gives a sharp peak shape.[13] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic eluent for reverse-phase HPLC.[13] |

| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient to ensure elution of the compound. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 5-10 µL | Standard volume to avoid peak distortion. |

| UV Detection | e.g., 254 nm or λmax | Pyrimidine systems have strong UV absorbance. Scan for optimal wavelength. |

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of solubility across different solvent classes.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (M) |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | > 200 | > 0.985 |

| N,N-Dimethylformamide (DMF) | 150 | 0.739 | |

| Acetonitrile (ACN) | 15 | 0.074 | |

| Tetrahydrofuran (THF) | 10 | 0.049 | |

| Polar Protic | Methanol | 45 | 0.222 |

| Ethanol | 25 | 0.123 | |

| Slightly Polar | Dichloromethane (DCM) | < 1 | < 0.005 |

| Non-Polar | Toluene | < 0.1 | < 0.0005 |

| Hexanes | < 0.1 | < 0.0005 |

Note: These are illustrative values for guidance purposes.

The interpretation of these results would confirm the theoretical predictions: high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like alcohols, and very poor solubility in non-polar solvents. This information is critical for selecting appropriate solvents for chemical reactions (e.g., DMF as a reaction solvent), crystallization (e.g., an ethanol/hexane system for anti-solvent crystallization), or formulation.

Safety and Handling

Working with this compound and organic solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Ventilation: Handle solid compounds and volatile organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][16]

-

Hazard Information: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Avoid contact with skin and eyes.[14][16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[2][4]

The logical relationship for ensuring laboratory safety during this procedure is outlined below.

Caption: A logical diagram of safety controls for the solubility protocol.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of this compound. By integrating theoretical property analysis with the gold-standard shake-flask experimental protocol, researchers can generate accurate and reliable data. This information is indispensable for the effective use of this important chemical intermediate in reaction design, purification, and the broader field of drug discovery and development.

References

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Reverse-phase HPLC analysis and purification of small molecules. PubMed, National Center for Biotechnology Information. [Link]

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. SF-EP. [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC, National Center for Biotechnology Information. [Link]

-